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molecular formula C16H13F3O4 B8640869 2-[4-[4-(trifluoromethyl)phenoxy]phenoxy]propanoic acid CAS No. 58594-74-4

2-[4-[4-(trifluoromethyl)phenoxy]phenoxy]propanoic acid

Cat. No. B8640869
M. Wt: 326.27 g/mol
InChI Key: VAZKTDRSMMSAQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04309562

Procedure details

5.1 g of 4-(4-trifluoromethylphenoxy)phenol and 2.1 g of α-chloropropionic acid were heated at 80° C. with stirring, and 6.2 g of a 30% aqueous solution of sodium hydroxide was added. The reaction was carried out for 0.5 hour at 90° to 95° C. After allowing the reaction mixture to cool, the resulting solid precipitate was withdrawn, and washed with a small amount of methanol. The precipitate was dried overnight at reduced pressure to afford 5.3 g (yield: 81.5%) of the final product having a melting point of 138° to 140° C.
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
81.5%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:18])([F:17])[C:3]1[CH:16]=[CH:15][C:6]([O:7][C:8]2[CH:13]=[CH:12][C:11]([OH:14])=[CH:10][CH:9]=2)=[CH:5][CH:4]=1.Cl[CH:20]([CH3:24])[C:21]([OH:23])=[O:22].[OH-].[Na+]>>[F:1][C:2]([F:17])([F:18])[C:3]1[CH:16]=[CH:15][C:6]([O:7][C:8]2[CH:9]=[CH:10][C:11]([O:14][CH:20]([CH3:24])[C:21]([OH:23])=[O:22])=[CH:12][CH:13]=2)=[CH:5][CH:4]=1 |f:2.3|

Inputs

Step One
Name
Quantity
5.1 g
Type
reactant
Smiles
FC(C1=CC=C(OC2=CC=C(C=C2)O)C=C1)(F)F
Name
Quantity
2.1 g
Type
reactant
Smiles
ClC(C(=O)O)C
Step Two
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
the resulting solid precipitate was withdrawn
WASH
Type
WASH
Details
washed with a small amount of methanol
CUSTOM
Type
CUSTOM
Details
The precipitate was dried overnight at reduced pressure
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
FC(C1=CC=C(OC2=CC=C(OC(C(=O)O)C)C=C2)C=C1)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 5.3 g
YIELD: PERCENTYIELD 81.5%
YIELD: CALCULATEDPERCENTYIELD 83.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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